![molecular formula C21H22N2O5 B2652877 4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 377761-78-9](/img/structure/B2652877.png)
4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic compound containing functional groups such as a pyrazole ring, a phenyl ring, and a carboxylic acid group . The presence of the dimethoxyphenyl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, phenyl ring, and carboxylic acid group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with a dimethoxyphenyl group are often solids at room temperature .Scientific Research Applications
- DMPP has been investigated for its antioxidant potential. In vitro studies have demonstrated its ability to scavenge free radicals and chelate metal ions, making it a promising candidate for combating oxidative stress .
- DMPP has shown antibacterial activity against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory effects on bacterial growth .
- DMPP’s stability and solubility make it suitable for bioprocessing applications. Researchers have investigated its use in cell culture and transfection processes .
- Molecular docking studies have indicated that DMPP may inhibit tyrosinase, an enzyme involved in melanin production .
- Beyond its biological roles, DMPP has industrial applications. It can be used in the synthesis of other compounds, such as benzamides .
Antioxidant Activity
Antibacterial Properties
Bioprocessing and Cell Culture
Tyrosinase Inhibition
Industrial Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-18-10-6-9-15(21(18)28-2)17-13-16(14-7-4-3-5-8-14)22-23(17)19(24)11-12-20(25)26/h3-10,17H,11-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJNZYIMVNTDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.